(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol
Overview
Description
Synthesis Analysis
Asymmetric synthesis of α-amino acids, including structures similar to (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol, often involves homologation of Ni(II) complexes of glycine Schiff bases. These processes utilize Michael addition reactions and other transformations to achieve desired stereochemistry. Notably, the practical aspects and mechanistic considerations of these methodologies have been a significant focus, offering insights into the efficient synthesis of such compounds (Aceña, Sorochinsky, & Soloshonok, 2014).
Molecular Structure Analysis
The molecular structure of compounds like (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol is characterized by the presence of functional groups that facilitate various chemical transformations. These structures are often analyzed in the context of their synthesis pathways, where the configuration of the chiral center and the nitro group plays a crucial role in determining the compound's reactivity and properties.
Chemical Reactions and Properties
Compounds featuring a nitro-functionalized analogue, such as the (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol, exhibit a diversified profile of reactivity. They serve as valuable reagents in organic synthesis, particularly in creating heterocycles applicable in medicine (Sadowski & Kula, 2024). The nitro group enhances the compound's electrophilic properties, making it a key functional group for further transformations.
Scientific Research Applications
1. Environmental Science and Pollution Research
- Application : This study introduces a cost-effective approach to fabricating a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) through air drying .
- Methods : Characterization techniques were employed to evaluate the microstructure and adsorption mechanism, confirming the ability of the adsorbent’s carboxyl and hydroxyl groups to eliminate various heavy metal ions in water simultaneously .
- Results : The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies . It was also influential in single and natural systems, exhibiting competitive behavior and efficient removal of Cu 2+ .
2. Biological Product Quality by Application of New Technologies
- Application : This research uses powerful techniques for characterizing biological products at the molecular level, such as nuclear magnetic resonance (NMR) spectroscopy, laser light scattering, and circular dichroism spectropolarimetry .
- Methods : Using NMR as a microscope to study polysaccharides at the molecular and atomic levels, we probe the individual atoms and their locations in relationship to each other .
- Results : This information helps us to determine the shapes of these molecules, which in turn gives us valuable insights into how polysaccharides interact with antibodies and proteins .
3. School of Management - University of Bradford
- Application : The School of Management at the University of Bradford is recognized for its commitment to driving economic and social regeneration, extra-curricular support to students, reskilling alumni, and helping local businesses throughout the COVID-19 pandemic .
- Methods : The school offers a broad range of courses designed in partnership with industry to respond to the rapidly evolving business landscape .
- Results : The school’s research is distinctive, relevant, and is helping to shape the world we live in .
4. Pure-Flow: Innovative Forward Osmosis Membranes for Sustainable Desalination
- Application : This project aims to develop and optimize novel forward osmosis membranes tailored specifically for freshwater recovery/desalination applications .
- Methods : The project will use various characterization techniques to evaluate the microstructure and adsorption mechanism of the membranes .
- Results : The project is expected to result in more efficient and sustainable methods for water desalination .
5. Phys. Rev. A 109, 053509 (2024) - Exploring the feasibility of…
- Application : This paper proposes a theoretical approach for temperature measurement using an optomechanical system .
- Methods : The position of a mechanical oscillator is coupled to the temperature, allowing for precise measurements .
- Results : The results of this research could improve the accuracy, sensitivity, and robustness of temperature measurement methods .
Safety And Hazards
The safety and hazards of “(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol” are not well-documented. However, similar compounds may cause skin irritation, serious eye irritation, and respiratory irritation6.
Future Directions
The future directions for the study of “(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol” are not clear due to the lack of existing research. However, similar compounds have shown promise in various areas of biomedical research, suggesting that further study of “(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol” could yield interesting results2.
properties
IUPAC Name |
(2S)-2-amino-3-(4-nitrophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-4,8,12H,5-6,10H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLGMKWXPXAGEO-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439226 | |
Record name | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |
CAS RN |
89288-22-2 | |
Record name | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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